1-Benzyl-4-phenacylpyrazine-2,3-dione
Description
1-Benzyl-4-phenacylpyrazine-2,3-dione is a heterocyclic compound featuring a piperazine-2,3-dione core substituted at the 1- and 4-positions with benzyl and phenacyl groups, respectively. The dione moiety confers rigidity and hydrogen-bonding capacity, while the substituents modulate lipophilicity, bioavailability, and biological activity.
Properties
IUPAC Name |
1-benzyl-4-phenacylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(16-9-5-2-6-10-16)14-21-12-11-20(18(23)19(21)24)13-15-7-3-1-4-8-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQDGOXIRICYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Piperazine-2,3-dione Family
- 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione derivatives : Substituents include halogenated or methoxy benzyl groups.
- 1,4-Bis-[1-(4-substituted phenyl)-ethyl]-piperazine-2,3-dione derivatives : Bulky substituents enhance steric hindrance.
Table 1: Substituent Effects on Properties
*ClogP estimated using substituent contributions.
Key Observations :
- The benzyl and phenacyl groups in the target compound likely increase lipophilicity (ClogP ~3.5) compared to analogs with polar substituents (e.g., methoxy: ClogP 1.9) .
- Enhanced lipophilicity may improve membrane permeability and bioavailability, critical for antiparasitic or CNS-targeting applications.
Functional Group Comparisons
Phenacyl vs. Acyl/Indole Substituents
- Pyrazole () : 1-Benzoyl pyrazole derivatives exhibit antimicrobial activity, but the pyrazole core lacks the dione’s hydrogen-bonding capacity .
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